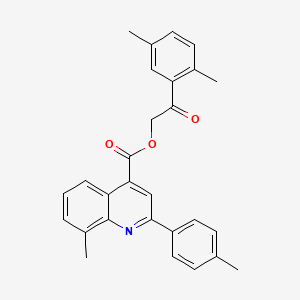
methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride is a compound of significant interest in various scientific fields This compound is characterized by its unique isotopic labeling with carbon-13, which makes it particularly useful in research applications involving nuclear magnetic resonance (NMR) spectroscopy
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the isotopically labeled benzene ring, which is achieved through the incorporation of carbon-13 labeled precursors.
Formation of the Amino Acid Backbone: The amino acid backbone is synthesized through standard peptide synthesis techniques, involving the protection and deprotection of functional groups to ensure selective reactions.
Coupling Reaction: The isotopically labeled benzene ring is then coupled with the amino acid backbone using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and high-purity carbon-13 labeled precursors. The process would be optimized for yield and purity, with rigorous quality control measures to ensure the isotopic labeling is consistent.
化学反応の分析
Types of Reactions
Methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HNO3 in sulfuric acid (H2SO4) for nitration; Br2 in acetic acid for bromination.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1-3,5-trien-1-yl)propanoate;hydrochloride has several applications in scientific research:
Chemistry: Used as a probe in NMR spectroscopy due to its carbon-13 labeling, allowing for detailed structural analysis.
Biology: Studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic studies.
Industry: Utilized in the synthesis of complex organic molecules and as a standard in analytical chemistry.
作用機序
The mechanism of action of methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The carbon-13 labeling provides a unique advantage in tracking the compound’s metabolic pathways using NMR spectroscopy.
類似化合物との比較
Similar Compounds
Methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride: Similar structure but without isotopic labeling.
Ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride: Ethyl ester variant.
Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride: Methoxy group instead of hydroxy group.
Uniqueness
The unique aspect of methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride is its carbon-13 labeling, which makes it particularly valuable in NMR spectroscopy and metabolic studies. This isotopic labeling allows for precise tracking and analysis of the compound in various biological and chemical systems, providing insights that are not possible with non-labeled analogs.
特性
CAS番号 |
857665-74-8 |
|---|---|
分子式 |
C10H14ClNO3 |
分子量 |
237.63 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1/i2+1,3+1,4+1,5+1,7+1,8+1; |
InChIキー |
VXYFARNRGZWHTJ-JDPPHJKMSA-N |
異性体SMILES |
COC(=O)[C@H](C[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O)N.Cl |
正規SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12055116.png)
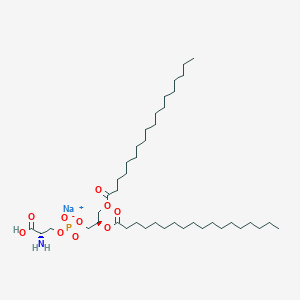
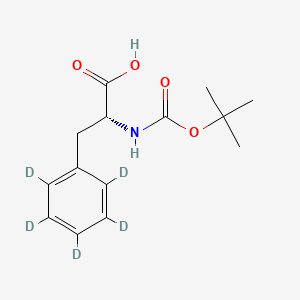

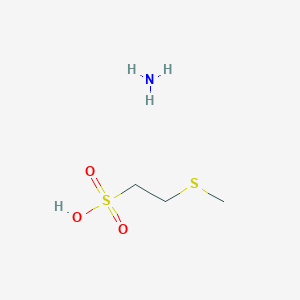



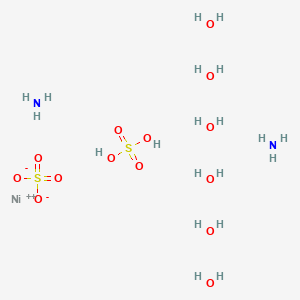
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12055166.png)

![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B12055174.png)
![1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12055188.png)
